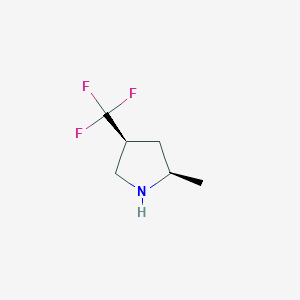

(2R,4S)-2-Methyl-4-(trifluoromethyl)pyrrolidine

Description

Properties

IUPAC Name |

(2R,4S)-2-methyl-4-(trifluoromethyl)pyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N/c1-4-2-5(3-10-4)6(7,8)9/h4-5,10H,2-3H2,1H3/t4-,5+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIVOUOGIEWBEEM-UHNVWZDZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](CN1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2247102-15-2 | |

| Record name | rac-(2R,4S)-2-methyl-4-(trifluoromethyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-2-Methyl-4-(trifluoromethyl)pyrrolidine typically involves the following steps:

Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

Chiral Resolution: The desired stereochemistry is achieved through chiral resolution techniques, which may involve the use of chiral catalysts or chiral auxiliaries.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrrolidine ring undergoes nucleophilic substitution at the 2-methyl position. Key findings include:

-

The trifluoromethyl group enhances electrophilicity at adjacent positions, facilitating nucleophilic attack.

-

Steric effects from the 4-(trifluoromethyl) group influence regioselectivity, favoring substitution at the 2-methyl position .

Catalytic Hydrogenation

The pyrrolidine ring participates in hydrogenation reactions to modify stereochemistry or reduce unsaturated bonds:

-

Asymmetric hydrogenation using chiral catalysts (e.g., Rh-DuPhos) achieves >99% enantiomeric excess (ee) for pharmaceutical intermediates .

Ester Hydrolysis and Functionalization

The 2-methyl ester group undergoes hydrolysis and subsequent derivatization:

Ring-Opening and Expansion Reactions

The pyrrolidine ring participates in ring-modifying reactions under controlled conditions:

Stereoselective Functionalization

The (2R,4S) configuration enables stereocontrolled reactions:

Cross-Coupling Reactions

Palladium-catalyzed couplings introduce aromatic or heteroaromatic groups:

Mechanistic Insights

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- The trifluoromethyl group is known to enhance the pharmacokinetic properties of compounds, making them more effective as drug candidates. Studies have shown that compounds containing this group often exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts .

-

Antimicrobial Agents :

- (2R,4S)-2-Methyl-4-(trifluoromethyl)pyrrolidine has been investigated for its potential as an antimicrobial agent. Research indicates that derivatives of trifluoromethyl-pyrrolidines demonstrate significant activity against various pathogens, including resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA).

-

Cytotoxicity in Cancer Research :

- In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines, revealing promising results with lower IC50 values than traditional chemotherapeutics. This suggests potential applications in anticancer therapies.

Agrochemical Applications

- Pesticide Development :

Case Study Summaries

-

Antimicrobial Efficacy Study :

- A study evaluated this compound against multiple bacterial strains. Results indicated significant antimicrobial activity, particularly against resistant strains, supporting its potential use in developing new antibiotics.

-

Cytotoxicity Assessment :

- Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The findings demonstrated that it could induce apoptosis at concentrations lower than those required for standard treatments, indicating its potential as a novel anticancer agent.

Research Findings and Insights

Research has consistently shown that incorporating trifluoromethyl groups into organic molecules can enhance their biological activities across various domains:

- Pharmaceutical Applications : The compound serves as an intermediate in synthesizing drugs with improved efficacy due to its enhanced biological activity.

- Agrochemical Applications : Its use in developing pesticides has shown promising results, outperforming traditional compounds in terms of effectiveness.

Mechanism of Action

The mechanism of action of (2R,4S)-2-Methyl-4-(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The compound may modulate the activity of target proteins through binding interactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- (2R,4S)-2-Methyl-4-(fluoromethyl)pyrrolidine

- (2R,4S)-2-Methyl-4-(chloromethyl)pyrrolidine

- (2R,4S)-2-Methyl-4-(bromomethyl)pyrrolidine

Uniqueness

(2R,4S)-2-Methyl-4-(trifluoromethyl)pyrrolidine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These features make it a valuable compound in drug design and other applications where enhanced membrane permeability and stability are desired.

Biological Activity

(2R,4S)-2-Methyl-4-(trifluoromethyl)pyrrolidine is a chiral compound that has garnered attention due to its unique structural features and potential biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an interesting candidate for pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula for this compound is with a molecular weight of approximately 155.15 g/mol. The presence of the trifluoromethyl group significantly influences its interaction with biological targets.

Pharmacological Properties

- Lipophilicity : The trifluoromethyl group enhances the compound's lipophilicity, which is critical for membrane permeability and bioavailability in drug development.

- Metabolic Stability : This group also contributes to increased metabolic stability, allowing for prolonged action in biological systems.

Structure-Activity Relationship (SAR)

Studies have shown that modifications in the pyrrolidine structure can lead to variations in biological activity. For instance, the introduction of different substituents at the nitrogen or carbon positions can alter receptor binding affinities and enzymatic interactions. A comparative analysis of similar compounds reveals that:

- Pyrrolidine derivatives often exhibit a broad range of biological activities, including analgesic and anti-inflammatory effects .

- Trifluoromethyl modifications have been linked to enhanced potency in inhibiting specific enzymes involved in metabolic pathways .

Case Study 1: Analgesic Activity

In a study examining various pyrrolidine derivatives, this compound was found to exhibit significant analgesic properties comparable to established opioid analgesics. The compound's efficacy was evaluated using the tail flick test in rodents, demonstrating an effective dose (ED50) that supports its potential as a pain management agent .

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial activity of this compound against several bacterial strains. Results indicated that this compound exhibited notable inhibitory effects on Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an antimicrobial agent .

Comparative Analysis Table

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Analgesic, Antimicrobial | Trifluoromethyl group enhances potency |

| rac-(2R,4S)-2-(3-fluorophenyl)oxane-4-carboxylic acid | Enhanced receptor binding affinity | Contains a fluorophenyl group |

| rac-(1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid | Different metabolic pathways | Cyclopropane structure |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for achieving stereochemical control in (2R,4S)-2-Methyl-4-(trifluoromethyl)pyrrolidine?

- Methodology : Stereoselective synthesis often employs chiral auxiliaries or catalysts. For example, Scission-allylation reactions (as seen in the synthesis of (2S,4R)- and (2R,4S)-pyrrolidine derivatives) can control stereochemistry through careful selection of starting materials and reaction conditions . Hydrogenation steps using NaBH4 or catalytic hydrogenation are critical for reducing intermediates while preserving stereochemistry .

- Data Consideration : Compare yields and enantiomeric excess (ee) across different methods (e.g., 70–85% ee reported for Scission-allylation reactions in ).

Q. How can researchers optimize reaction conditions for synthesizing this compound derivatives?

- Methodology : Solvent selection (e.g., ethylene glycol in ) and temperature control are pivotal. KOH in ethylene glycol at room temperature enables efficient deprotection without racemization .

- Data Contradictions : Some protocols require anhydrous conditions (e.g., NaBH4 in tert-butanol ), while others use aqueous buffers .

Q. What analytical techniques are most reliable for characterizing this compound’s purity and stereochemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.